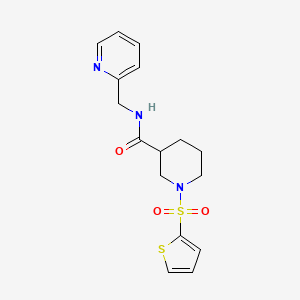![molecular formula C12H14ClN3O3S B4726475 N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4726475.png)
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Overview
Description
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyrazole ring, a common motif in medicinal chemistry due to its versatility and ability to interact with various biological targets .
Preparation Methods
The synthesis of N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Substitution reactions: The final compound is obtained by introducing the 4-chloro and 4-methoxy groups through nucleophilic substitution reactions.
Industrial production methods often employ green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity . The sulfonamide group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE can be compared with other sulfonamide derivatives and pyrazole-containing compounds:
Sulfonamides: Similar compounds include sulfamethoxazole and sulfasalazine, which are also used as antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[2-(4-chloropyrazol-1-yl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-19-11-2-4-12(5-3-11)20(17,18)15-6-7-16-9-10(13)8-14-16/h2-5,8-9,15H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPMUOONQNNBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dichloro-N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B4726394.png)
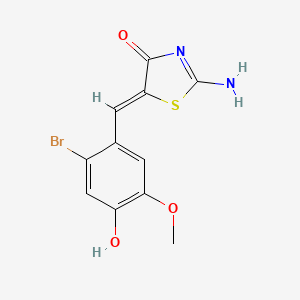
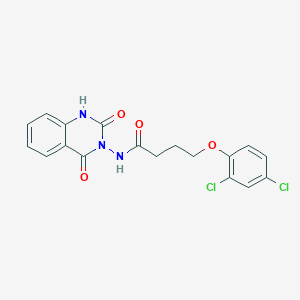
![ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE](/img/structure/B4726407.png)
![ETHYL 3-OXO-4-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}BUTANOATE](/img/structure/B4726413.png)
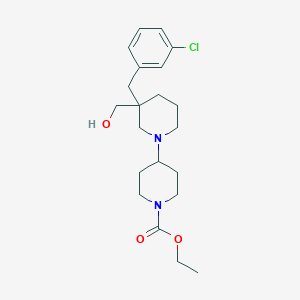
![(E)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4726428.png)
![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4726436.png)
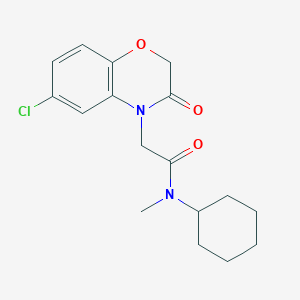
![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4726444.png)
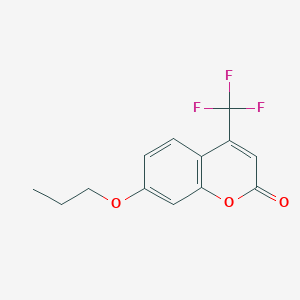
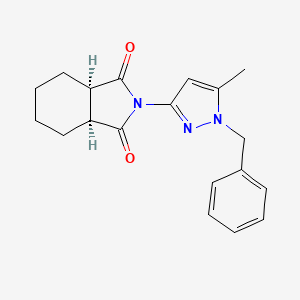
![N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4726482.png)
